N-(3,5-dichlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
N-(3,5-dichlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a heterocyclic acetamide derivative characterized by a pyridazine core linked to a thiazole ring and a 3,5-dichlorophenyl group. Structural features include:
- Pyridazine-thio linkage: Enhances electronic interactions with target proteins.
- 4-Fluorophenyl-substituted thiazole: Likely influences lipophilicity and binding affinity.
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl2FN4OS2/c1-12-21(32-22(26-12)13-2-4-16(25)5-3-13)18-6-7-20(29-28-18)31-11-19(30)27-17-9-14(23)8-15(24)10-17/h2-10H,11H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRXLAEJROLKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl2FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dichlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a dichlorophenyl group, a thiazole moiety, and a pyridazine ring. Its molecular formula is , and it has a molecular weight of approximately 463.27 g/mol. The presence of halogenated phenyl groups and sulfur in its structure suggests potential interactions with biological macromolecules.
Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Antimicrobial Properties : Similar compounds have demonstrated activity against bacterial strains, indicating potential as an antibacterial agent.
Biological Activity Data
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 (lung adenocarcinoma) | 1.61 ± 1.92 | |
| Antimicrobial | S. aureus | 0.75 | |
| Enzyme Inhibition | pMAPK | 20 ng/mL |
Case Studies and Research Findings
- Anticancer Studies : A study conducted by Evren et al. (2019) evaluated the anticancer properties of thiazole derivatives similar to the compound . The derivatives exhibited significant cytotoxicity against A549 cells, with IC50 values indicating strong potential for further development as anticancer agents .
- Enzyme Inhibition : Research on related compounds has shown effective inhibition of the pMAPK pathway, crucial for cell proliferation and survival in cancer cells. In vivo studies demonstrated that doses as low as 30 mg/kg could significantly reduce pMAPK levels in liver tissues .
- Antimicrobial Activity : The compound was tested against various bacterial strains, showing promising results comparable to established antibiotics, suggesting its utility in treating bacterial infections .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Acetamide Derivatives
Key Observations:
Core Heterocycles: The target compound’s pyridazine-thio-thiazole core distinguishes it from analogs like AMG 517 (pyrimidine-oxy-benzothiazole) and HC030031 (purine-linked). Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyrimidine or purine systems .
Substituent Effects: Halogenation: The 3,5-dichlorophenyl group in the target compound and ’s analog may enhance membrane permeability but could increase metabolic stability compared to non-halogenated analogs like HC030031 . Fluorine: The 4-fluorophenyl group in the target compound and AMG628 may improve pharmacokinetic profiles by moderating lipophilicity .
Biological Activity :
- While the target compound’s activity is unreported, structurally related AMG 517 and AMG628 demonstrate potent TRPV1 modulation, suggesting that pyridazine-thio-thiazole derivatives could target similar ion channels or GPCRs .
- The triazole-containing analog in lacks reported activity data, highlighting a gap in comparative pharmacological studies .
Research Implications and Limitations
- Data Gaps : Direct comparative studies on binding affinity, selectivity, or metabolic stability are absent in the provided evidence. Further research should focus on:
- Synthesis and screening against ion channels (e.g., TRPV1, TRPA1).
- Computational modeling to predict target interactions.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing N-(3,5-dichlorophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, and how can experimental efficiency be improved?
- Answer : Synthesis typically involves multi-step organic reactions, including coupling of thiazole-pyridazine intermediates with thioacetamide derivatives. To optimize efficiency, employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors . For computational pre-screening, use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
Q. How should structural characterization be conducted to confirm the compound’s identity and purity?
- Answer : Use a combination of NMR (¹H, ¹³C, 19F), HRMS (High-Resolution Mass Spectrometry), and HPLC (for purity assessment). For crystallographic validation, perform X-ray diffraction on single crystals grown via solvent evaporation. Cross-validate spectral data with computational predictions (e.g., NMR chemical shift simulations using Gaussian or ORCA software) to resolve ambiguities .
Q. What are the best practices for evaluating the compound’s initial biological activity in vitro?
- Answer : Prioritize target-specific assays (e.g., enzyme inhibition for kinases or receptors) using fluorescence-based or radiometric readouts. Include positive and negative controls to validate assay robustness. For cytotoxicity screening, use MTT or CellTiter-Glo assays across multiple cell lines, ensuring adherence to safety protocols for handling toxic intermediates .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?
- Answer : Investigate potential sources of variability:
- Experimental conditions : Differences in buffer pH, DMSO concentration, or assay temperature can alter compound solubility and activity. Standardize protocols using guidelines from CRDC RDF2050112 (reaction fundamentals) .
- Structural analogs : Confirm the absence of impurities (e.g., regioisomers) via LC-MS/MS and compare activity against structurally validated analogs.
- Computational validation : Use molecular docking (AutoDock Vina, Schrödinger) to assess binding mode consistency across target conformations .
Q. What advanced strategies are recommended for studying the compound’s reaction mechanism and intermediates?
- Answer :
- In-situ monitoring : Employ Raman spectroscopy or real-time HPLC to track intermediate formation during synthesis.
- Kinetic isotope effects (KIE) : Use deuterated reactants to probe rate-determining steps.
- Computational dynamics : Perform ab initio molecular dynamics (AIMD) simulations to model transition states and solvent effects, aligning with ICReDD’s integrated computational-experimental framework .
Q. How can researchers design experiments to optimize the compound’s selectivity for a target protein while minimizing off-target effects?
- Answer :
- Structure-activity relationship (SAR) : Synthesize analogs with modifications to the thiazole, pyridazine, or dichlorophenyl moieties. Test against a panel of related proteins (e.g., kinase family members).
- Proteome-wide profiling : Use chemical proteomics (e.g., affinity chromatography coupled with MS) to identify off-target interactions.
- Machine learning : Train models on existing SAR data to predict selectivity trends, integrating features like molecular descriptors and docking scores .
Q. What methodologies are effective for assessing the compound’s environmental impact and degradation pathways?
- Answer :
- Hydrolysis/photolysis studies : Expose the compound to simulated environmental conditions (pH 4–9, UV light) and monitor degradation via LC-TOF-MS .
- Ecotoxicology assays : Use Daphnia magna or algae models to evaluate acute toxicity, referencing CRDC’s environmental protection subclass (RDF2050104 for separation technologies in waste analysis) .
- Computational biodegradability : Apply tools like EPI Suite to predict persistence and bioaccumulation potential .
Methodological Resources
- Experimental Design : Leverage DoE software (JMP, Minitab) for factorial or response surface designs to minimize experimental runs .
- Safety Protocols : Follow Chemical Hygiene Plan guidelines for handling toxic intermediates, including fume hood use and PPE requirements .
- Data Integration : Use ICReDD’s feedback loop model to iteratively refine computational predictions with experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
